molecular formula C20H18N4O2 B2392408 (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one CAS No. 214599-11-8

(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2392408
CAS No.: 214599-11-8
M. Wt: 346.39
InChI Key: QQZPXTYUTRRBKE-ZCXUNETKSA-N
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Description

(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a chemical compound of significant interest in medicinal chemistry and kinase research. Its structure, featuring an imidazo[1,2-a]pyridine core linked to a 4,5-dihydro-1,3-oxazol-5-one moiety through a (dimethylamino)methylidene bridge, is characteristic of scaffolds designed to interact with the ATP-binding site of protein kinases. The imidazo[1,2-a]pyridine heterocycle is a privileged structure in drug discovery, known for its ability to confer potent biological activity and favorable pharmacokinetic properties, and is found in several approved pharmaceuticals source . This specific compound is primarily investigated as a key intermediate or a novel chemical entity for the development of targeted cancer therapies. Researchers utilize this molecule to probe signaling pathways driven by specific kinase families, with its structural features suggesting potential as a hinge-binding motif capable of forming critical hydrogen bonds within the kinase active site. The (4Z)-configured olefinic system adjacent to the oxazolone ring creates a planar, conjugated system that is often crucial for achieving high-affinity binding and selectivity. Its primary research value lies in its application as a synthetic precursor for generating diverse chemical libraries or as a model compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against oncology targets such as the JAK family or FLT3 source . Investigations focus on its mechanism of action, which is hypothesized to involve the competitive inhibition of adenosine triphosphate (ATP) binding, thereby preventing the phosphorylation of downstream substrates and halting the proliferation of malignant cells.

Properties

IUPAC Name

(4Z)-4-[dimethylamino-(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-9-10-24-15(12-21-16(24)11-13)18(23(2)3)17-20(25)26-19(22-17)14-7-5-4-6-8-14/h4-12H,1-3H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZPXTYUTRRBKE-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=C3C(=O)OC(=N3)C4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC=C(N2C=C1)/C(=C/3\C(=O)OC(=N3)C4=CC=CC=C4)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazo compounds are often tested against various bacterial strains. The potential of (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one in combating resistant strains of bacteria is an area of ongoing investigation .

Anticancer Properties

The incorporation of oxazole and imidazole rings in drug design has been linked to anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways. The specific mechanism by which this compound exerts its effects is yet to be fully elucidated but presents a promising avenue for further research .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Oxazole Ring : Utilizing cyclization reactions between appropriate precursors.
  • Functionalization : Introduction of the dimethylamino and methylimidazo groups through nucleophilic substitutions or coupling reactions.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of several oxazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds structurally related to this compound exhibited notable activity against resistant strains. This highlights the potential for developing new antibiotics based on this scaffold .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of imidazo-containing compounds. The study reported that specific derivatives led to significant reductions in cell viability across various cancer cell lines. Although this compound was not directly tested, its structural analogs showed promise in inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphatidylinositol-3-kinases (PI3K), which play a role in cell proliferation and survival .

Biological Activity

The compound (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a 1,3-oxazole ring fused with a dimethylamino group and a 7-methylimidazo[1,2-a]pyridine moiety. The molecular formula is C₁₅H₁₈N₄O and it has a molecular weight of 286.33 g/mol. The presence of the imidazo and oxazole rings suggests potential interactions with biological targets, particularly in the realm of pharmacology.

Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets:

  • Anticancer Activity : Compounds containing imidazo and oxazole groups have been studied for their anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cell cycle progression.
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains and fungi, suggesting potential applications in treating infections.
  • Neuroprotective Effects : The dimethylamino group may enhance the ability of the compound to penetrate the blood-brain barrier, indicating possible neuroprotective effects.

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in breast cancer cells
AntimicrobialInhibition of E. coli and S. aureus growth
NeuroprotectiveReduction in oxidative stress markers in neuronal cells

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar oxazole derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation : Research conducted at a university laboratory assessed the antimicrobial efficacy of several imidazo derivatives against common pathogens. The findings highlighted that certain modifications to the structure increased potency against Gram-positive bacteria.
  • Neuroprotection Research : A recent study investigated the neuroprotective effects of compounds similar to this compound in models of oxidative stress-induced neuronal damage. Results demonstrated a significant reduction in neuronal cell death compared to controls.

Comparison with Similar Compounds

Structural Analogs with Imidazo[1,2-a]pyridine Moieties

The imidazo[1,2-a]pyridine scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Techniques
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 7-(4-nitrophenyl), 8-cyano, phenethyl 243–245 51 ¹H/¹³C NMR, IR, HRMS
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 7-(4-nitrophenyl), 8-cyano, benzyl 215–217 55 ¹H/¹³C NMR, IR, HRMS
Target Compound 7-methylimidazo[1,2-a]pyridin-3-yl, dimethylamino N/A N/A ¹H/¹³C NMR (inferred)

Key Differences :

  • Substituent Effects : The target compound’s 7-methyl group contrasts with electron-withdrawing groups (e.g., 4-nitrophenyl in ), which may reduce steric hindrance and enhance solubility.

Functional Analogs with Antiviral Activity

Piroxicam analogs (e.g., compounds 13d, 13l, 13m) exhibit anti-HIV activity with EC₅₀ values of 20–25 µM and selectivity indices (SI) >26 .

  • Docking Interactions : Similar to piroxicam analogs, the imidazo[1,2-a]pyridine core may engage with viral integrase (IN) via π-π stacking or hydrogen bonding .
  • Pharmacokinetic Profile: The dimethylamino group could enhance blood-brain barrier penetration compared to bulkier substituents in piroxicam derivatives.

Physicochemical and Electronic Properties

Using Parr and Pearson’s concept of absolute hardness (η) , the target compound’s reactivity can be inferred:

  • Electron-Rich Moieties : The imidazo[1,2-a]pyridine and oxazolone rings contribute to a lower η (higher softness), favoring interactions with soft electrophilic biological targets.
  • Comparison with Thiazolo[4,5-d]pyrimidines : Thiazolo derivatives (e.g., compound 19 in ) exhibit higher hardness due to sulfur’s electronegativity, reducing nucleophilic reactivity compared to the target compound’s oxazolone system.

Q & A

Q. What experimental designs are optimal for studying its dual functionality as a pharmacophore and fluorescent probe?

  • Methodology :
  • Leverage the conjugated π-system (imidazo[1,2-a]pyridine and oxazolone) for fluorescence spectroscopy in live-cell imaging .
  • Pair pharmacological assays with fluorescence-based calcium mobilization tests to correlate target engagement with cellular responses .

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